BChE Inhibition: Benactyzine Possesses Ki of 0.010 mM, a Property Absent in Atropine and Scopolamine
Benactyzine hydrochloride is a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.010 mM [1]. In contrast, the classical antimuscarinic comparators atropine and scopolamine do not exhibit meaningful BChE inhibitory activity [2]. Among compounds with dual muscarinic antagonist/BChE inhibitor activity, benactyzine (Ki = 0.010 mM) is approximately 3-fold less potent than drofenine (Ki = 0.003 mM) [1].
| Evidence Dimension | BChE inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 0.010 ± 0.001 mM |
| Comparator Or Baseline | Drofenine: 0.003 ± 0.000 mM; Atropine: No meaningful BChE inhibition |
| Quantified Difference | 3.3-fold lower potency than drofenine; qualitative advantage over atropine/scopolamine |
| Conditions | In vitro competitive inhibition assay on human serum BChE |
Why This Matters
This property makes benactyzine uniquely suitable for research involving both muscarinic receptor blockade and cholinesterase modulation, such as organophosphate poisoning studies, whereas atropine or scopolamine would not provide BChE inhibitory effects.
- [1] Bodur E, et al. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001;386(1):25-9. View Source
- [2] Dawson R, et al. Comparative effects of aprophen, atropine and benactyzine on central and peripheral cholinoceptors and on acetylcholinesterase. Biochem Pharmacol. 1985;34(9):1577-9. View Source
